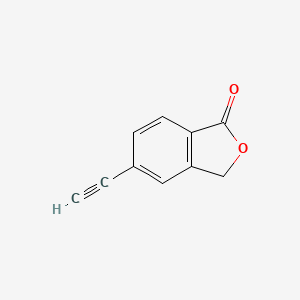

5-Ethynyl-3H-isobenzofuran-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

5-ethynyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c1-2-7-3-4-9-8(5-7)6-12-10(9)11/h1,3-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUDVQNJEBSLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-3H-isobenzofuran-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Ethynyl-3H-isobenzofuran-1-one, a phthalide derivative with potential applications in medicinal chemistry and materials science. The introduction of the ethynyl group offers a versatile handle for further functionalization via click chemistry and other coupling reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process commencing with the Sonogashira coupling of a 5-halo-isobenzofuran-1-one with a protected alkyne, followed by deprotection. A common and effective strategy involves the use of 5-bromo-3H-isobenzofuran-1-one and trimethylsilylacetylene (TMSA)[1].

Experimental Protocol:

Step 1: Synthesis of 5-(Trimethylsilylethynyl)-3H-isobenzofuran-1-one

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-3H-isobenzofuran-1-one (1.0 eq), palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).

-

Solvent and Reagents: Add a suitable solvent system, typically a mixture of degassed triethylamine (Et₃N) and tetrahydrofuran (THF) (e.g., in a 2:1 ratio).

-

Addition of Alkyne: To the stirred suspension, add trimethylsilylacetylene (TMSA) (1.2-1.5 eq) via syringe.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent like ethyl acetate, washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-(trimethylsilylethynyl)-3H-isobenzofuran-1-one.

Step 2: Deprotection to Yield this compound

-

Reaction Setup: Dissolve the 5-(trimethylsilylethynyl)-3H-isobenzofuran-1-one (1.0 eq) obtained from the previous step in a suitable solvent such as methanol or a mixture of THF and water.

-

Deprotection Reagent: Add a mild base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) (1.1-2.0 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization to yield a pure solid.

Characterization of this compound

The structural confirmation of the synthesized this compound is performed using standard spectroscopic techniques. The following table summarizes the expected quantitative data for the compound.

| Property | Data |

| Molecular Formula | C₁₀H₆O₂ |

| Molecular Weight | 158.15 g/mol [1] |

| CAS Number | 1179362-90-3[1] |

| Appearance | Expected to be an off-white to yellow solid |

| Melting Point | Not available in the searched literature |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.8-8.0 (m, 2H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), 5.3-5.4 (s, 2H, -CH₂-), 3.1-3.2 (s, 1H, -C≡CH) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 170-171 (C=O), 150-152 (Ar-C), 135-137 (Ar-CH), 128-130 (Ar-C), 125-127 (Ar-CH), 123-125 (Ar-CH), 120-122 (Ar-C), 82-84 (-C≡CH), 78-80 (-C≡CH), 69-70 (-CH₂-) |

| IR (KBr, cm⁻¹) | Predicted ν: 3250-3300 (C≡C-H stretch), 2100-2150 (C≡C stretch), 1750-1770 (C=O lactone stretch) |

| Mass Spectrometry (EI) | Predicted m/z: 158 (M⁺), 130, 102 |

Note: The NMR and IR data are predicted based on typical values for the respective functional groups and the isobenzofuran-1-one scaffold, as specific experimental data for this compound was not available in the searched literature.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route to this compound.

Characterization Workflow

The logical workflow for the characterization of the final product is depicted below.

Caption: Workflow for the characterization of the synthesized compound.

While no specific signaling pathways involving this compound have been identified in the literature, its structural motifs suggest potential areas of investigation for drug development professionals. The phthalide core is present in various biologically active natural products, and the terminal alkyne allows for covalent modification and targeted delivery. Further research is warranted to explore the pharmacological profile of this compound.

References

Spectroscopic Profile of 5-Ethynyl-3H-isobenzofuran-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Ethynyl-3H-isobenzofuran-1-one (CAS No. 1179362-90-3).[1] Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a detailed, predicted spectroscopic profile based on the analysis of its core structural components: the 3H-isobenzofuran-1-one moiety and the ethynyl-substituted benzene ring. This guide is intended to support research, analytical method development, and drug discovery efforts involving this and structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₆O₂

-

Molecular Weight: 158.15 g/mol [1]

-

CAS Number: 1179362-90-3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectral data for isobenzofuranone derivatives and ethynylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.9 - 7.7 | m | 2H | Aromatic H (H-6, H-7) |

| ~7.5 | m | 1H | Aromatic H (H-4) |

| ~5.3 | s | 2H | Methylene H (H-3) |

| ~3.1 | s | 1H | Acetylenic H |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~170 | C | Carbonyl (C-1) |

| ~148 | C | Aromatic C (C-7a) |

| ~135 | CH | Aromatic CH (C-7) |

| ~130 | C | Aromatic C (C-5) |

| ~129 | CH | Aromatic CH (C-6) |

| ~126 | C | Aromatic C (C-3a) |

| ~123 | CH | Aromatic CH (C-4) |

| ~83 | C | Acetylenic C |

| ~80 | CH | Acetylenic C-H |

| ~70 | CH₂ | Methylene (C-3) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~2110 | Medium, sharp | C≡C stretch |

| ~1760 | Strong | C=O (lactone) stretch |

| ~1600, 1480 | Medium | C=C aromatic ring stretch |

| ~1280 | Strong | C-O (ester) stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 158 | High | [M]⁺ (Molecular Ion) |

| 130 | Medium | [M-CO]⁺ |

| 102 | High | [M-CO-CO]⁺ or [C₈H₆]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The following sections detail standardized procedures for acquiring the spectroscopic data presented above. These protocols are generally applicable to solid organic compounds like this compound.

NMR Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a standard method for volatile and semi-volatile organic compounds. The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound and the relationship between the different spectroscopic techniques.

Caption: General workflow for spectroscopic analysis.

References

Chemical properties of 5-Ethynyl-3H-isobenzofuran-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-3H-isobenzofuran-1-one, a molecule uniting the biologically significant isobenzofuranone (phthalide) core with the synthetically versatile ethynyl group, presents a compelling scaffold for chemical exploration. While specific literature on this compound is limited, its structural components suggest significant potential as a bifunctional building block in medicinal chemistry and materials science.[1] The isobenzofuranone moiety is a common feature in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including anti-tumor, anti-HIV, antifungal, anti-inflammatory, and antioxidant effects.[1] The terminal ethynyl group is a powerful handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira cross-coupling reactions.[1] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a proposed synthetic protocol, and an exploration of its potential biological activities based on the rich chemistry of its constituent parts.

Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1179362-90-3 | [1] |

| Molecular Formula | C₁₀H₆O₂ | Calculated |

| Molecular Weight | 158.15 g/mol | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred |

| Appearance | Likely a solid at room temperature. | Inferred |

Synthesis and Reactivity

The primary route for the synthesis of this compound is anticipated to be a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[1]

Proposed Synthetic Protocol: Sonogashira Coupling

A plausible synthesis would involve the coupling of a 5-halo-3H-isobenzofuran-1-one (e.g., 5-bromo-3H-isobenzofuran-1-one) with a protected or terminal alkyne source, such as trimethylsilylacetylene (TMSA), followed by deprotection.

Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 5-bromo-3H-isobenzofuran-1-one (1.0 eq) in anhydrous and degassed tetrahydrofuran (THF), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.025 eq), and triethylamine (2.0 eq).

-

Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel to obtain 5-(trimethylsilylethynyl)-3H-isobenzofuran-1-one.

-

Deprotection: Dissolve the silyl-protected intermediate in methanol and add potassium carbonate (1.5 eq). Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

-

Final Purification: Neutralize the reaction with dilute hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography to yield this compound.

Predicted Reactivity

The bifunctional nature of this compound allows for a diverse range of chemical transformations.

Logical Relationship of Reactivity

Caption: Potential reaction pathways for this compound.

-

Ethynyl Group: The terminal alkyne is a versatile functional group. It can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a cornerstone of "click chemistry".[1] It can also undergo further Sonogashira couplings, Glaser couplings, and various cycloaddition reactions.

-

Isobenzofuranone Core: The lactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The carbonyl group can also be a target for reduction.

Spectral Data (Predicted)

While experimental spectra for this compound are not available, characteristic signals can be predicted based on its structure.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Characteristic Signals |

| ¹H NMR | - Aromatic protons on the isobenzofuranone ring. - A singlet for the methylene protons (-CH₂-) of the lactone ring. - A singlet for the acetylenic proton (-C≡C-H). |

| ¹³C NMR | - Aromatic carbons. - A carbonyl carbon signal for the lactone. - Two signals for the alkyne carbons (-C≡C-). - A signal for the methylene carbon (-CH₂-). |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching band for the lactone. - A sharp acetylenic C-H stretching band. - A weak C≡C stretching band. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (158.15 g/mol ). |

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the isobenzofuranone (phthalide) scaffold is present in many biologically active compounds. Therefore, it is plausible that this molecule could exhibit similar activities.

Table 3: Known Biological Activities of Isobenzofuranone Derivatives

| Biological Activity | Reference |

| Anti-tumor | [1] |

| Anti-HIV | [1] |

| Antifungal | [1] |

| Anti-inflammatory | [1] |

| Antioxidant | [1] |

Given the diverse activities of isobenzofuranone derivatives, this compound could potentially interact with various biological targets and signaling pathways. For instance, some phthalide derivatives have been shown to exhibit their effects through mechanisms such as the inhibition of specific enzymes or the modulation of signaling cascades involved in cell proliferation and inflammation. The ethynyl group offers a valuable tool for "click" chemistry-based activity-based protein profiling to identify its specific cellular targets.

Hypothetical Signaling Pathway Interaction

Caption: A generalized model of potential biological interaction.

Conclusion

This compound is a promising yet underexplored molecule. Its bifunctional nature, combining a biologically relevant core with a versatile synthetic handle, makes it an attractive target for further research. This guide provides a foundational understanding of its predicted chemical properties, a viable synthetic strategy, and highlights its potential in drug discovery and materials science. Experimental validation of the data presented herein is a crucial next step in unlocking the full potential of this intriguing compound.

References

A Technical Guide to the Stability and Storage of 5-Ethynyl-3H-isobenzofuran-1-one

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the stability and recommended storage conditions for 5-Ethynyl-3H-isobenzofuran-1-one. Due to the limited availability of specific stability data for this compound, this document infers potential degradation pathways and optimal storage strategies based on the known chemical properties of its constituent functional groups: the isobenzofuranone (phthalide) core and the terminal alkyne moiety.

Chemical Structure and Functional Group Analysis

This compound incorporates two key functional groups that dictate its reactivity and stability:

-

Isobenzofuran-1(3H)-one (Phthalide): A bicyclic structure containing a γ-lactone (a cyclic ester). Lactones are susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2] The stability of the lactone ring is a primary concern for the long-term storage of this molecule.

-

Terminal Alkyne (-C≡CH): The carbon-carbon triple bond and the acidic terminal proton are sites of potential reactivity. Terminal alkynes can undergo various reactions, including oxidation, dimerization, and reactions involving the acidic proton.[3][4]

Potential Degradation Pathways

The stability of this compound is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[5] Understanding these degradation pathways is crucial for maintaining the compound's integrity.

Degradation of the Isobenzofuranone Core

The primary degradation pathway for the isobenzofuranone moiety is the hydrolysis of the lactone ring.[1] This reaction is catalyzed by both acid and base, leading to the formation of a ring-opened hydroxy acid.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the lactone can be hydrolyzed to form 2-(hydroxymethyl)-5-ethynylbenzoic acid. This reaction is reversible.[6]

-

Base-Promoted Hydrolysis (Saponification): Under basic conditions, the lactone undergoes saponification to form the corresponding carboxylate salt. This reaction is irreversible.[6]

Degradation of the Terminal Alkyne Group

The terminal alkyne group is also susceptible to degradation through several mechanisms:

-

Oxidative Degradation: The triple bond can be susceptible to oxidation, which can lead to a variety of products, including the cleavage of the C≡C bond.

-

Dimerization/Polymerization: Terminal alkynes can undergo dimerization or polymerization, especially in the presence of certain metal catalysts or upon exposure to heat and light.

-

Reactions of the Acidic Proton: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base.[3] While this is more of a reactivity feature, it is important to consider when choosing storage and handling conditions to avoid unintended reactions.

The following diagram illustrates the potential degradation pathways for this compound.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, it is crucial to minimize its exposure to conditions that can promote degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | To slow down the rate of all potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation of the alkyne group. |

| Light | Protect from light (amber vial) | To prevent photolytic degradation and polymerization of the alkyne. |

| Moisture | Store in a desiccated environment | To prevent hydrolysis of the lactone ring. |

| Container | Tightly sealed glass vial | To prevent exposure to moisture and air. |

Handling Recommendations:

-

Handle the compound under an inert atmosphere whenever possible.

-

Use clean, dry spatulas and glassware to avoid introducing contaminants or moisture.

-

Allow the container to warm to room temperature before opening to prevent condensation.

-

For solutions, use anhydrous solvents and store under an inert atmosphere.

Experimental Protocols for Stability Assessment

For drug development and research purposes, it is often necessary to perform forced degradation (stress testing) studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7] The following are general protocols that can be adapted for this compound.

General Workflow for Forced Degradation Studies

The workflow for a forced degradation study typically involves exposing the compound to various stress conditions and analyzing the resulting samples at different time points.

References

Introduction to Isobenzofuran-1(3H)-ones (Phthalides)

An In-depth Technical Guide on the Mechanism of Action of 5-Ethynyl-3H-isobenzofuran-1-one

Disclaimer: As of November 2025, specific research on the mechanism of action of this compound is not extensively available in the public domain. This guide will focus on the well-documented biological activities and mechanisms of the broader class of isobenzofuran-1(3H)-ones (also known as phthalides), to which this compound belongs. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Isobenzofuran-1(3H)-ones, commonly referred to as phthalides, are a class of bicyclic γ-lactones. This structural motif is present in numerous natural products derived from plants and fungi and has been the subject of extensive synthetic and medicinal chemistry efforts.[1][2] Phthalide derivatives have demonstrated a wide array of biological activities, including antiproliferative, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties.[1][2][3] The therapeutic potential of this scaffold makes it an attractive starting point for the design and development of novel drug candidates. This document provides a comprehensive overview of the known mechanisms of action for various functionalized isobenzofuran-1(3H)-ones, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanisms of Action of Isobenzofuran-1(3H)-one Derivatives

The biological effects of isobenzofuran-1(3H)-ones are diverse and dependent on the substitution patterns on both the aromatic and lactone rings. The primary mechanisms of action identified in the literature are detailed below.

Antiproliferative and Cytotoxic Activity

A significant area of investigation for isobenzofuran-1(3H)-one derivatives is their potential as anticancer agents. Various analogs have shown potent cytotoxic effects against a range of human cancer cell lines.

-

Observed Effects: C-3 functionalized isobenzofuran-1(3H)-ones have been shown to decrease the viability of cancer cell lines such as U937 (lymphoma) and K562 (myeloid leukemia).[3] Some derivatives have exhibited biological activity superior to the commercial anticancer drug etoposide.[3] Cytotoxicity has also been observed against HL-60 leukemia, SF295 glioblastoma, and MDA-MB435 melanoma cells.[3] While the precise molecular targets are not always fully elucidated, the data suggests that these compounds can induce cell death and inhibit proliferation in cancerous cells.

Enzyme Inhibition

Isobenzofuran-1(3H)-ones have been identified as inhibitors of several key enzymes, suggesting their potential therapeutic application in a variety of diseases.

-

Tyrosinase Inhibition: Certain isobenzofuran-1(3H)-one derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[4] The inhibitory mechanism is believed to involve interaction with the copper atoms in the active site of the enzyme, similar to the well-known tyrosinase inhibitor, kojic acid.[4] This activity is of particular interest in the cosmetics industry for skin whitening and in the treatment of hyperpigmentation disorders.

-

α-Glucosidase and α-Amylase Inhibition: A library of isobenzofuranone derivatives has been shown to be effective inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[5] Inhibition of these enzymes can help to control postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes mellitus.[5] Some derivatives were found to be significantly more potent than the standard drug, acarbose.[5]

Neuropharmacological Activity

-

Antidepressant-like Effects: Novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as potential antidepressants. These compounds have been shown to inhibit serotonin (5-HT) reuptake. One derivative, in a chronic restraint stress (CRS)-induced mouse model, was found to improve depression-like behavior by increasing 5-HT levels in the cortex. This suggests that the serotonin transporter (SERT) is a likely target for this class of compounds.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various isobenzofuran-1(3H)-one derivatives as reported in the literature.

Table 1: Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones [3]

| Compound | U937 (lymphoma) IC₅₀ (µM) | K562 (myeloid leukemia) IC₅₀ (µM) |

| 16 | > 100 | 2.79 |

| 17 | 63.70 | 56.10 |

| 18 | 43.64 | 1.71 |

| Etoposide (VP16) | 0.53 | 0.47 |

Table 2: Enzyme Inhibition by Isobenzofuran-1(3H)-one Derivatives [5]

| Compound | Target Enzyme | IC₅₀ (µM) |

| 3d | α-Glucosidase | 6.82 ± 0.02 |

| 3g | α-Amylase | Not specified, but ~11-fold stronger than acarbose |

| Acarbose (Standard) | α-Glucosidase | > 860 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity Assessment

This protocol is used to assess the effect of compounds on cell viability and proliferation.[6][7]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and culture until they adhere (for adherent cells) or for a set period (for suspension cells).

-

Compound Treatment: Treat the cells with various concentrations of the test isobenzofuran-1(3H)-one derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[8]

-

Formazan Formation: Incubate the plate for 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[6][8]

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the optical density (OD) of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Mushroom Tyrosinase Inhibition Assay

This colorimetric assay is used to screen for tyrosinase inhibitors.[9][10]

-

Reaction Mixture Preparation: In a 96-well plate, add aliquots of test compounds at various concentrations, mushroom tyrosinase solution (e.g., 30 U/mL), and a phosphate buffer (pH 6.8).[9]

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.[9]

-

Reaction Initiation: Initiate the reaction by adding the substrate, L-DOPA (e.g., 10 mM final concentration), to each well.[9]

-

Incubation: Incubate the plate at 37°C for 20 minutes.[9]

-

Absorbance Measurement: Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.[9]

-

Controls: Use kojic acid as a positive control and a reaction mixture without the test compound as a negative control.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration and determine the IC₅₀ value.

Serotonin Transporter (SERT) Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells or synaptosomes.[11][12]

-

Cell/Synaptosome Preparation: Use cells endogenously expressing SERT (e.g., JAR cells) or synaptosomes prepared from brain tissue.[11][12]

-

Incubation Setup: In a 96-well plate, incubate the cells or synaptosomes with the test isobenzofuran-1(3H)-one derivatives at various concentrations.

-

Radioligand Addition: Add a known concentration of radiolabeled serotonin (e.g., [³H]5-HT) to initiate the uptake.[11]

-

Incubation: Incubate at 37°C for a defined period (e.g., 15-60 minutes) to allow for serotonin uptake.[11]

-

Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters to separate the cells/synaptosomes from the incubation medium.

-

Scintillation Counting: Quantify the amount of radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of [³H]5-HT uptake for each compound concentration relative to a control without the inhibitor and calculate the IC₅₀ value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of isobenzofuran-1(3H)-ones.

Caption: Workflow for the discovery of bioactive isobenzofuran-1(3H)-ones.

Caption: Logical relationship in a tyrosinase inhibition assay.

Caption: A hypothetical PI3K/Akt survival pathway potentially targeted by antiproliferative compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Tyrosinase inhibition assay [bio-protocol.org]

- 10. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]

- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers

Isobenzofuranone derivatives, a class of compounds characterized by a γ-lactone moiety fused to a benzene ring, have garnered significant attention in the scientific community for their wide spectrum of biological activities. These compounds, both naturally occurring and synthetically derived, have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the core biological activities of isobenzofuranone derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support researchers and drug development professionals.

Antiproliferative and Cytotoxic Activity

A significant area of research has focused on the anticancer potential of isobenzofuranone derivatives. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Quantitative Data: Antiproliferative Activity

The cytotoxic effects of various isobenzofuranone derivatives have been quantified using metrics such as IC50 values, which represent the concentration of a compound required to inhibit 50% of cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 16 | K562 (myeloid leukemia) | 2.79 | [1] |

| Compound 18 | K562 (myeloid leukemia) | 1.71 | [1] |

| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [1] |

| Compound 9 | SF295 (glioblastoma) | 10.09 µg/mL | [1] |

| Compound 9 | MDA-MB435 (melanoma) | 8.70 µg/mL | [1] |

| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [1] |

| 3-Amidobenzofuran 28g | MDA-MB-231 (breast cancer) | 3.01 | [2] |

| 3-Amidobenzofuran 28g | HCT-116 (colon carcinoma) | 5.20 | [2] |

| Benzofuran hybrid 12 | SiHa (cervical cancer) | 1.10 | [2] |

| Benzofuran hybrid 12 | HeLa (cervical cancer) | 1.06 | [2] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][3][4]

Objective: To determine the concentration at which an isobenzofuranone derivative inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Isobenzofuranone derivatives

-

Cancer cell lines (e.g., K562, U937)[1]

-

Culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isobenzofuranone derivatives in culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of less than 1%. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).[1]

-

Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.[1][5]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, forming purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity

Certain isobenzofuranone derivatives have demonstrated notable activity against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

| Compound/Derivative | Microorganism | MIC (mg/L) | Reference |

| New Isobenzofuranone from Chaenomeles sinensis | Methicillin-resistant Staphylococcus aureus (MRSA) | 53.7 ± 4.5 | [6] |

| Levofloxacin (Control) | Methicillin-resistant Staphylococcus aureus (MRSA) | 50.2 ± 4.2 | [6] |

| New Isobenzofuranone from Phlomis betonicoides | Not specified | 58.4 ± 4.2 (MIC90) | [7] |

| N-(3-phthalidyl) amines (B1-B4) | E. coli, S. aureus, C. albicans | Good activity at 5mg/ml | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[9][10]

Objective: To find the lowest concentration of an isobenzofuranone derivative that inhibits the visible growth of a microorganism.

Materials:

-

Isobenzofuranone derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the isobenzofuranone derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well (containing the diluted compound) with the standardized microorganism suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for MIC determination using broth microdilution.

Enzyme Inhibitory Activity

Isobenzofuranone derivatives have been identified as potent inhibitors of various enzymes, suggesting their therapeutic potential for conditions like diabetes and hyperpigmentation.

Quantitative Data: Enzyme Inhibition

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Compound 3d | α-glucosidase | 6.82 ± 0.02 | [11] |

| Compound 3g | α-amylase | ~11-fold stronger than acarbose | [11] |

| Acarbose (Control) | α-glucosidase | ~866 | [11] |

| Compound 7 | Tyrosinase | Potent inhibitor | [12] |

| Compound 9 | Tyrosinase | Potent inhibitor | [12] |

Mechanism of Action: Enzyme Inhibition

Kinetic studies can elucidate the mode of enzyme inhibition. For example, compound 3d was found to be an uncompetitive inhibitor of α-glucosidase, while compound 3g exhibited mixed inhibition against α-amylase.[11]

Caption: Uncompetitive vs. Mixed enzyme inhibition mechanisms.

Antioxidant Activity

Several isobenzofuranone derivatives, particularly those isolated from fungi, have demonstrated potent antioxidant properties.

Quantitative Data: Antioxidant Activity

The antioxidant capacity is often measured by the DPPH (1,1-diphenyl-2-picryhydrazyl) radical-scavenging assay, with results expressed as EC50 values.

| Compound/Derivative | EC50 (µM) | Reference |

| Compound 1 | 10 | [13] |

| Compound 2 | 7 | [13] |

| Compound 3 | 22 | [13] |

| Compound 4 | 5 | [13] |

It has been observed that the antioxidant activity correlates with the number of hydroxyl groups in the structure of the isobenzofuranone.[13]

Experimental Protocol: DPPH Radical-Scavenging Assay

Objective: To measure the ability of an isobenzofuranone derivative to scavenge the stable DPPH free radical.

Materials:

-

Isobenzofuranone derivatives

-

DPPH solution in methanol

-

Methanol

-

96-well plates

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of the isobenzofuranone derivatives in methanol.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of DPPH radical scavenging for each concentration and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antidepressant Activity and Neurological Effects

Recent studies have explored the potential of isobenzofuranone derivatives as novel antidepressant agents, acting through the modulation of neurotransmitter systems and neurotrophic factors.

Mechanism of Action: Antidepressant Effects

A series of novel isobenzofuran-1(3H)-one derivatives were found to inhibit serotonin (5-HT) reuptake.[14] Specifically, compound 10a demonstrated significant antidepressant-like effects in a chronic restraint stress (CRS) mouse model.[14]

The proposed mechanism involves:

-

Increased 5-HT: Compound 10a increases the levels of the neurotransmitter 5-HT in the cortex.[14]

-

Neurogenesis and Synaptic Plasticity: The compound enhances the recovery of hippocampal neurons damaged by stress and elevates the expression of key synaptic-associated proteins, including Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), as well as PSD95 and Spinophilin.[14]

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chapter - Cytotoxic Activity Methods | Bentham Science [benthamscience.com]

- 5. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [A new isobenzofuranone derivative from Chaenomeles sinensis and its antibacterial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new isobenzofuranone derivative from Phlomis betonicoides and its antibacterial activity | Zhongguo Zhong Yao Za Zhi;(24): 4074-4076, 2018. | WPRIM [pesquisa.bvsalud.org]

- 8. imjst.org [imjst.org]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 5-Ethynyl-3H-isobenzofuran-1-one Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic, and toxicological properties of 5-Ethynyl-3H-isobenzofuran-1-one, a novel compound featuring the versatile isobenzofuran-1(3H)-one (phthalide) scaffold.[1] The phthalide core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antifungal, and anti-inflammatory effects.[1][2][3][4][5] The incorporation of an ethynyl group at the C-5 position offers a reactive handle for further molecular elaboration through reactions like copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), making this compound an attractive starting point for library synthesis and lead optimization.[1] This document outlines the in silico methodologies used to predict the compound's properties, presents the data in a structured format, provides detailed hypothetical experimental protocols for its synthesis and biological evaluation, and visualizes key computational workflows and potential biological pathways.

Disclaimer: The quantitative data and specific biological pathways presented in this document are hypothetical and generated for illustrative purposes to demonstrate the application of in silico prediction methodologies. No direct experimental or computational results for this compound were found in the public domain during the preparation of this guide.

Predicted Physicochemical and ADMET Properties

The following tables summarize the predicted properties of this compound. These predictions are based on established Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, which are integral to modern drug discovery for forecasting a compound's behavior.[6][7][8] Open-access in silico tools have revolutionized the early-stage assessment of drug candidates by enabling the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles before their synthesis, thereby reducing costs and late-stage failures.[7][9][10][11]

Physicochemical Properties

These fundamental properties influence a compound's solubility, permeability, and overall developability.

| Property | Predicted Value | Description |

| Molecular Weight | 170.16 g/mol | The mass of one mole of the substance. Generally, values <500 g/mol are preferred for oral bioavailability (Lipinski's Rule of Five). |

| LogP (o/w) | 2.15 | The logarithm of the octanol/water partition coefficient, indicating lipophilicity. Values between 1 and 3 are often optimal for CNS drugs. |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. Values <140 Ų are associated with good cell permeability. |

| Hydrogen Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms (O, N). Values ≤5 are preferred (Lipinski's Rule of Five). |

| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms (O, N). Values ≤10 are preferred (Lipinski's Rule of Five). |

| Rotatable Bonds | 1 | The number of bonds that can freely rotate. Fewer rotatable bonds (≤10) generally lead to higher bioavailability. |

Pharmacokinetic (ADMET) Properties

This table outlines the predicted ADMET profile, which is crucial for understanding how the compound might behave in a biological system.[9][12]

| Parameter | Predicted Outcome | Significance in Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Moderate | An in vitro model for predicting human intestinal absorption. |

| P-glycoprotein Substrate | No | P-gp is an efflux pump that can limit drug absorption and penetration into tissues like the brain. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates the likelihood of the compound crossing the BBB to exert effects on the central nervous system. |

| Plasma Protein Binding | High (~92%) | The fraction of drug bound to plasma proteins. High binding can limit the amount of free drug available to act on its target. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Cytochrome P450 enzymes are major sites of drug metabolism. Inhibition can lead to drug-drug interactions. |

| CYP3A4 Inhibitor | No | |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Predicts the likelihood of renal excretion via this transporter. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | A test to assess the mutagenic potential of a compound. |

| hERG I Inhibitor | Low Risk | Inhibition of the hERG potassium channel can lead to cardiotoxicity. |

| Hepatotoxicity | Low Risk | Predicts the potential for drug-induced liver injury. |

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and biological evaluation of this compound.

Synthesis via Sonogashira Coupling

The introduction of the ethynyl group at the C-5 position of the isobenzofuran-1(3H)-one core is efficiently achieved via a Sonogashira coupling reaction between a halogenated precursor and a protected alkyne.[1]

Reaction Scheme:

5-Bromo-3H-isobenzofuran-1-one + Ethynyltrimethylsilane → 5-((Trimethylsilyl)ethynyl)-3H-isobenzofuran-1-one → this compound

Materials:

-

5-Bromo-3H-isobenzofuran-1-one (1.0 eq)

-

Ethynyltrimethylsilane (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 5-Bromo-3H-isobenzofuran-1-one, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and triethylamine via syringe.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Add ethynyltrimethylsilane dropwise to the reaction mixture.

-

Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude silyl-protected intermediate by silica gel column chromatography.

-

Dissolve the purified intermediate in a mixture of methanol and THF.

-

Add potassium carbonate and stir at room temperature until deprotection is complete (monitored by TLC).

-

Remove the solvent in vacuo and re-dissolve the residue in DCM.

-

Wash with water, dry the organic layer over MgSO₄, filter, and concentrate to yield the final product, this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Antiproliferative Activity Assessment (MTT Assay)

Derivatives of isobenzofuran-1(3H)-one have shown cytotoxic effects against various cancer cell lines.[3][13] The MTT assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Human cancer cell line (e.g., K562 - myeloid leukemia)[3]

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO to create a stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Culture K562 cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours.

-

Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).[3]

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and hypothetical biological interactions.

In Silico Property Prediction Workflow

This diagram outlines the logical flow of predicting the properties of a novel chemical entity.

Caption: Workflow for in silico property prediction.

Hypothetical Signaling Pathway Modulation

Given the known antiproliferative activity of related compounds, this diagram illustrates a hypothetical mechanism of action involving the inhibition of a key signaling pathway in cancer cells.

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

References

- 1. This compound | 1179362-90-3 | Benchchem [benchchem.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Ethynyl-3H-isobenzofuran-1-one and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethynyl-3H-isobenzofuran-1-one and its structural analogs, focusing on their synthesis, potential biological activities, and the underlying experimental methodologies. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Core Structure and Rationale

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of an ethynyl group at the C-5 position, as in this compound, is of significant interest. The ethynyl moiety is a versatile functional group that can participate in various chemical transformations, such as "click chemistry," and can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.[2]

Synthesis of this compound and Analogs

The primary synthetic route to this compound involves a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[2]

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the preparation of a halogenated phthalide precursor and the subsequent Sonogashira coupling.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3H-isobenzofuran-1-one (Precursor)

While 5-Bromophthalide is commercially available, a representative synthetic procedure from a related precursor is provided below.[3][4]

-

Reaction: Reduction of 4-Bromophthalic anhydride.

-

Reagents and Materials:

-

4-Bromophthalic anhydride

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask, magnetic stirrer, reflux condenser, ice bath.

-

-

Procedure:

-

Dissolve 4-Bromophthalic anhydride in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture again to 0 °C and cautiously quench with methanol to destroy excess NaBH₄.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield 5-Bromo-3H-isobenzofuran-1-one.

-

Protocol 2: Sonogashira Coupling for the Synthesis of this compound

This protocol is adapted from general Sonogashira coupling procedures with aryl bromides and trimethylsilylacetylene.

-

Reaction: Palladium- and copper-catalyzed cross-coupling of 5-Bromo-3H-isobenzofuran-1-one with (Trimethylsilyl)acetylene, followed by desilylation.

-

Reagents and Materials:

-

5-Bromo-3H-isobenzofuran-1-one

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., THF or DMF)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) for desilylation

-

Schlenk flask, inert gas supply, magnetic stirrer, heating mantle.

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 5-Bromo-3H-isobenzofuran-1-one, PdCl₂(PPh₃)₂ (e.g., 3 mol%), CuI (e.g., 5 mol%), and PPh₃ (e.g., 6 mol%).

-

Add anhydrous THF or DMF, followed by the amine base (e.g., triethylamine, 3 equivalents).

-

Add (Trimethylsilyl)acetylene (e.g., 1.5 equivalents) to the stirred mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in THF and treat with a 1 M solution of TBAF in THF. Stir at room temperature for 1-2 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not extensively reported in the literature, the broader class of isobenzofuran-1(3H)-one derivatives has been shown to possess a range of pharmacological activities.

Reported Activities of Isobenzofuran-1(3H)-one Analogs

| Biological Activity | Compound/Analog Description | Reference |

| Antiproliferative | 3-Substituted isobenzofuranones derived from anacardic acids | [5] |

| Antidepressant | Novel isobenzofuran-1(3H)-one derivatives (serotonin reuptake inhibition) | [6] |

| Neuroprotective | Isobenzofuran-1(3H)-one derivative against diquat-induced neurotoxicity | [7] |

| TREK-1 Inhibition | 6-Substituted isobenzofuran-1(3H)-one derivatives | [1] |

| Antimicrobial | 3-Substituted isobenzofuran-1(3H)-one derivatives | [8] |

Potential Signaling Pathways

Based on the activities of its analogs, this compound could potentially interact with various cellular signaling pathways. For instance, the antidepressant effects of some analogs are linked to the serotonin reuptake pathway, while neuroprotective effects may involve modulation of oxidative stress pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 1179362-90-3 | Benchchem [benchchem.com]

- 3. Synthonix, Inc > 64169-34-2 | 5-Bromoisobenzofuran-1(3H)-one [synthonix.com]

- 4. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imjst.org [imjst.org]

Methodological & Application

Synthesis of 5-Ethynyl-3H-isobenzofuran-1-one Derivatives via Sonogashira Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-ethynyl-3H-isobenzofuran-1-one derivatives. The core of this synthetic strategy is the Sonogashira coupling reaction, a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. This compound and its derivatives are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities, including potential as anticancer and antimicrobial agents. This guide outlines the reaction mechanism, provides detailed experimental procedures, and summarizes quantitative data for the synthesis of various derivatives.

Introduction

Isobenzofuran-1(3H)-one, also known as phthalide, is a bicyclic aromatic lactone that serves as a core structure in a variety of natural products and synthetic compounds with significant biological activities. Functionalization of the phthalide ring system allows for the exploration of new chemical space and the development of novel therapeutic agents. The introduction of an ethynyl group at the C-5 position via the Sonogashira coupling reaction provides a versatile handle for further chemical modifications, such as "click" chemistry, to generate a diverse library of compounds for drug discovery.

The Sonogashira coupling reaction is a robust and widely used method for the synthesis of aryl alkynes.[1] It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it an ideal choice for the synthesis of complex molecules.

Sonogashira Coupling: Mechanism and Workflow

The catalytic cycle of the Sonogashira coupling reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromo-3H-isobenzofuran-1-one) to form a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the final product (this compound derivative) and regenerate the Pd(0) catalyst.

Copper Cycle:

-

π-Alkyne Complex Formation: The terminal alkyne coordinates with the Cu(I) salt.

-

Deprotonation: The amine base deprotonates the alkyne, forming a copper acetylide intermediate.

A visual representation of this workflow is provided below.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

While a specific, detailed protocol for the Sonogashira coupling of 5-bromo-3H-isobenzofuran-1-one is not extensively reported in publicly available literature, the following general procedure is adapted from standard Sonogashira coupling methodologies for aryl bromides and should serve as a robust starting point. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide)

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

-

Solvent (e.g., anhydrous tetrahydrofuran (THF), toluene, or a mixture)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

General Procedure for Sonogashira Coupling:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3H-isobenzofuran-1-one (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.04-0.1 mmol, 4-10 mol%).

-

Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

-

Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between 50 °C and 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the precipitated salts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired this compound derivative.

Quantitative Data

The following table summarizes representative examples of Sonogashira coupling reactions with 5-bromo-3H-isobenzofuran-1-one and various terminal alkynes. Please note that these are hypothetical examples based on typical yields for Sonogashira couplings of aryl bromides, as specific literature data for this substrate is scarce.

| Entry | Alkyne | Product | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 5-(Phenylethynyl)-3H-isobenzofuran-1-one | PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%) | Et₃N / THF | 65 | 12 | 85 |

| 2 | 1-Hexyne | 5-(Hex-1-yn-1-yl)-3H-isobenzofuran-1-one | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | DIPEA / Toluene | 80 | 18 | 78 |

| 3 | Trimethylsilylacetylene | 5-((Trimethylsilyl)ethynyl)-3H-isobenzofuran-1-one | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N / THF | 50 | 8 | 92 |

| 4 | 3-Hydroxy-3-methyl-1-butyne | 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-3H-isobenzofuran-1-one | PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%) | Et₃N / THF | 60 | 16 | 81 |

Biological Applications and Signaling Pathways

Derivatives of isobenzofuran-1(3H)-one have been reported to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] The introduction of the ethynyl moiety at the C-5 position can significantly modulate these activities and provide a handle for further derivatization to improve potency and selectivity.

While specific signaling pathways for this compound derivatives are not yet fully elucidated, related benzofuran compounds have been shown to exert their anticancer effects through various mechanisms, such as the induction of apoptosis and cell cycle arrest.[1]

The diagram below illustrates a hypothetical signaling pathway that could be investigated for these novel compounds, based on the known mechanisms of similar heterocyclic anticancer agents.

Caption: Potential anticancer signaling pathways for this compound derivatives.

Conclusion

The Sonogashira coupling reaction provides an efficient and versatile method for the synthesis of this compound derivatives. These compounds are promising scaffolds for the development of new therapeutic agents. The protocols and data presented in this document offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to further explore the potential of this class of molecules. Further investigation into the specific biological mechanisms of these novel compounds is warranted to fully understand their therapeutic potential.

References

Application Notes and Protocols for 5-Ethynyl-3H-isobenzofuran-1-one in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Ethynyl-3H-isobenzofuran-1-one as a versatile building block in click chemistry, particularly in the realm of bioconjugation and drug discovery. The isobenzofuran-1(3H)-one scaffold is a privileged structure found in numerous biologically active natural products, exhibiting a wide range of pharmacological properties including anti-tumor, anti-inflammatory, and antimicrobial activities.[1][2] The incorporation of a terminal ethynyl group at the 5-position provides a reactive handle for covalent modification via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[3] This allows for the straightforward conjugation of the isobenzofuranone core to a diverse array of molecules, including biomolecules, fluorescent dyes, and polyethylene glycol (PEG) chains, to generate novel conjugates with tailored properties.

Key Applications

-

Synthesis of Novel Drug Conjugates: The primary application of this compound lies in its ability to be coupled with azide-modified molecules of interest to create novel conjugates. For instance, it can be reacted with azido-functionalized pharmacophores to explore synergistic therapeutic effects, or with targeting ligands (e.g., peptides, antibodies) to achieve cell-specific drug delivery.

-

Development of Biological Probes: Conjugation of this compound to fluorescent dyes or biotin can yield valuable probes for studying the biological targets and mechanisms of action of isobenzofuranone-based compounds.

-

Preparation of Functionalized Biomaterials: The ethynyl group can be used to incorporate the isobenzofuranone moiety into polymers and other materials, potentially imparting unique biological or physical properties.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in CuAAC reactions. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the reaction of this compound with an azide-containing molecule.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or dimethylformamide (DMF))

-

Nitrogen or Argon gas

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 equivalents).

-

To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 1,4-disubstituted 1,2,3-triazole conjugate.

Quantitative Data (Representative):

| Reactant A (Alkyne) | Reactant B (Azide) | Catalyst (mol%) | Reducing Agent (mol%) | Solvent | Time (h) | Yield (%) |

| This compound | Benzyl Azide | 10 (CuSO₄·5H₂O) | 20 (NaAsc) | t-BuOH/H₂O | 12 | >90 |

| This compound | 3'-Azido-3'-deoxythymidine (AZT) | 10 (CuSO₄·5H₂O) | 20 (NaAsc) | DMF | 24 | 85-95 |

Note: These are typical yields based on general click chemistry literature and may vary depending on the specific azide used.

Protocol 2: Bioconjugation to an Azide-Modified Peptide

This protocol provides a more specific example for the conjugation of this compound to a peptide containing an azido-amino acid.

Materials:

-

This compound

-

Azide-modified peptide

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-